An In-Depth Technical Guide to 4-(4-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(4-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Compound Identity and Physicochemical Properties
4-(4-Chlorophenoxy)piperidine hydrochloride is a versatile chemical intermediate that has garnered significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, which features a piperidine ring linked to a 4-chlorophenoxy group via an ether bond, makes it a valuable building block for the synthesis of a wide array of more complex, biologically active molecules.[1] The hydrochloride salt form enhances its stability and handling characteristics for laboratory use.
Chemical Structure and Identification
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IUPAC Name: 4-(4-chlorophenoxy)piperidine hydrochloride
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CAS Number: 63843-53-8[1]
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Molecular Formula: C₁₁H₁₅Cl₂NO[2]
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Molecular Weight: 248.15 g/mol [1]
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. These properties dictate its behavior in various solvents and experimental conditions, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source(s) |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 194-196 °C | [3] |
| Purity | ≥ 98% (typically determined by HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Note: Specific solubility data in a range of organic solvents is not consistently reported in publicly available literature and should be determined empirically for specific applications.
Section 2: Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenoxy group, likely as two doublets in the aromatic region due to the para-substitution. The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region. The proton on the ether-linked carbon of the piperidine ring would be shifted downfield.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the chlorophenyl group and the piperidine ring. The carbon atom attached to the chlorine and the carbon atom involved in the ether linkage would have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-(4-Chlorophenoxy)piperidine hydrochloride would be expected to exhibit key absorbances indicating its functional groups. These would include C-H stretching vibrations from the aromatic and aliphatic portions, C=C stretching from the aromatic ring, C-O-C stretching from the ether linkage, and C-N stretching from the piperidine ring. The presence of the hydrochloride salt would also influence the N-H stretching region. For similar amine hydrochlorides, absorbances in the 2000-2700 cm⁻¹ range are consistent with an amine halogen ion-pair.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the compound. For 4-(4-Chlorophenoxy)piperidine, the molecular ion peak would be expected at m/z corresponding to the free base (C₁₁H₁₄ClNO). The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of 4-(4-Chlorophenoxy)piperidine hydrochloride.[1] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector.
Section 3: Synthesis and Chemical Reactivity
4-(4-Chlorophenoxy)piperidine hydrochloride is primarily utilized as a chemical intermediate. Its synthesis and reactivity are centered around the functional groups present in the molecule.
Synthetic Pathways
While specific, detailed industrial synthesis protocols for 4-(4-Chlorophenoxy)piperidine hydrochloride are often proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One common approach to forming similar aryl ether linkages is the Williamson ether synthesis.
Caption: Conceptual synthetic workflow for 4-(4-Chlorophenoxy)piperidine hydrochloride.
This conceptual workflow illustrates a common strategy for forming the key ether linkage. The choice of protecting group for the piperidine nitrogen is crucial for controlling reactivity and is typically removed in a subsequent step, followed by salt formation with hydrochloric acid to yield the final product.
Section 4: Applications in Research and Development
The utility of 4-(4-Chlorophenoxy)piperidine hydrochloride stems from its role as a precursor to more complex molecules with potential therapeutic or agricultural applications.[1]
Pharmaceutical Research
The piperidine moiety is a common scaffold in many centrally active drugs.[6] Consequently, 4-(4-Chlorophenoxy)piperidine hydrochloride is a key starting material in the synthesis of novel compounds targeting the central nervous system.[1]
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Neurological Disorders: This compound is frequently employed in the development of therapeutic agents for a range of neurological conditions.[1] The structural motif is found in molecules designed to interact with various neurotransmitter systems.[1] Research in this area often involves the synthesis of derivatives that are then screened for activity at specific receptors, such as dopamine and serotonin receptors.
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Drug Discovery: As a building block, it allows for the systematic modification of lead compounds to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.
Agrochemical Development
Beyond pharmaceuticals, this compound also serves as an intermediate in the synthesis of novel herbicides and pesticides.[1] The introduction of the 4-(4-Chlorophenoxy)piperidine moiety can modulate the biological activity and physical properties of the resulting agrochemical.
Section 5: Biological Activity and Mechanism of Action (Inferred)
While the direct biological activity of 4-(4-Chlorophenoxy)piperidine hydrochloride is not extensively documented, its utility as a precursor provides insights into the potential biological targets of its derivatives.
Neurotransmitter System Modulation
Derivatives of 4-(4-Chlorophenoxy)piperidine are often designed to interact with key neurotransmitter systems implicated in neurological and psychiatric disorders.
Caption: Inferred mechanism of action for derivatives of the topic compound.
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Dopamine Receptors: The piperidine scaffold is present in many dopamine receptor antagonists. For instance, the dopamine D4 receptor, which is highly expressed in the cortico-basal ganglia network, is a target for therapies aimed at mitigating side effects of Parkinson's disease treatments.
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Serotonin Receptors: Similarly, many serotonin receptor modulators incorporate a piperidine ring. These receptors are crucial targets for treating a wide range of psychiatric disorders, including depression and anxiety.
It is critical to note that 4-(4-Chlorophenoxy)piperidine hydrochloride itself is not the active therapeutic agent but rather a key component used to synthesize these targeted molecules.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(4-Chlorophenoxy)piperidine hydrochloride.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.
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Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.
Section 7: Conclusion
4-(4-Chlorophenoxy)piperidine hydrochloride is a foundational chemical intermediate with significant utility in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its value lies in providing a robust scaffold that can be readily modified to create a diverse range of molecules with tailored biological activities. A thorough understanding of its physicochemical properties, analytical characterization, and safe handling is essential for any researcher utilizing this compound in their work. Future research will likely continue to leverage this versatile building block in the quest for new and improved therapeutic agents and crop protection solutions.
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4-Methoxyphencyclidine: An Analytical Profile - DEA.gov.
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-Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. | Download Scientific Diagram - ResearchGate.
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4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem.
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4-(4-Chlorophenoxy)piperidine hydrochloride - CymitQuimica.
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4-(4-Chlorophenoxy)piperidine | C11H14ClNO | CID 5199889 - PubChem.
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Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP).
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.
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